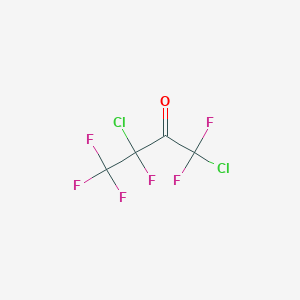

1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one

Beschreibung

1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is a halogenated ketone characterized by a butan-2-one backbone substituted with two chlorine atoms at positions 1 and 3 and six fluorine atoms at positions 1, 1, 3, 4, 4, and 3. This unique substitution pattern imparts significant electron-withdrawing effects, enhancing its reactivity as an alkylating agent. Its structural features make it a subject of interest in comparative analyses with other halogenated ketones and alkanes .

Eigenschaften

CAS-Nummer |

143425-67-6 |

|---|---|

Molekularformel |

C4Cl2F6O |

Molekulargewicht |

248.94 g/mol |

IUPAC-Name |

1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-one |

InChI |

InChI=1S/C4Cl2F6O/c5-2(7,4(10,11)12)1(13)3(6,8)9 |

InChI-Schlüssel |

JIYFWYIVJRQXAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)C(F)(F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the chlorination and fluorination of butanone derivatives under controlled conditions. The reaction may involve the use of chlorine gas and fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Reaktionstypen: 1,3-Dichlor-1,1,3,4,4,4-hexafluorbutan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können durch Nukleophile wie Hydroxidionen oder Amine substituiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Kohlenwasserstoffe zu bilden.

Oxidationsreaktionen: Sie kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Substitution: Reagenzien wie Natriumhydroxid oder Ammoniak in wässrigen oder alkoholischen Lösungen.

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) in Gegenwart von Wasserstoffgas.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte:

Substitution: Bildung von 1,3-Dihydroxy-1,1,3,4,4,4-hexafluorbutan-2-on.

Reduktion: Bildung von 1,3-Dichlor-1,1,3,4,4,4-hexafluorbutan-2-ol.

Oxidation: Bildung von 1,3-Dichlor-1,1,3,4,4,4-hexafluorbutansäure.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dichlor-1,1,3,4,4,4-hexafluorbutan-2-on beinhaltet seine Wechselwirkung mit Nukleophilen und Elektrophilen. Das Vorhandensein von elektronenziehenden Fluoratomen verstärkt die Elektrophilie des Carbonylkohlenstoffs und macht ihn anfälliger für nukleophile Angriffe. Diese Eigenschaft wird in verschiedenen chemischen Reaktionen genutzt, um selektive Transformationen zu erreichen.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective transformations.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Functional Group | Key Features |

|---|---|---|---|---|

| 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one | C₄Cl₂F₆O | Cl (1,3); F (1,1,3,4,4,4) | Ketone | High halogen density, strong EWG effects |

| 4,4-Dichlorobutan-2-one | C₄H₆Cl₂O | Cl (4,4) | Ketone | Less halogenation, lower reactivity |

| 1,3-Dichloropropanone | C₃H₄Cl₂O | Cl (1,3) | Ketone | Smaller backbone, carcinogenicity |

| 2,3-Dichlorohexafluorobutane | C₄Cl₂F₆ | Cl (2,3); F (1,1,1,4,4,4) | Alkane | No ketone, inert backbone |

EWG = Electron-Withdrawing Group

Reactivity and Chemical Behavior

- Alkylation Potential: The 1,3-dichloro substitution in the target compound enhances its electrophilicity, similar to 1,3-dichloropropanone, which reacts directly with glutathione (GSH) in biological systems . The additional fluorine atoms further polarize the carbonyl group, increasing reactivity compared to non-fluorinated analogs.

- Stability : Fluorine’s strong electron-withdrawing nature stabilizes the carbonyl group but may reduce hydrolytic degradation rates compared to chlorine-only analogs like 4,4-dichlorobutan-2-one .

Key Research Findings

Substitution Position Matters: In chloropropanones, 1,3-dichloro substitution correlates with higher carcinogenic potency compared to 1,1- or 4,4-substituted analogs . This trend may extend to the target compound.

Fluorine vs. Chlorine: Fluorine’s electronegativity alters electronic properties but may reduce direct DNA alkylation compared to chlorine, as seen in chlorinated propanones .

Functional Group Influence : The absence of a ketone in 2,3-dichlorohexafluorobutane eliminates electrophilic reactivity, highlighting the critical role of the carbonyl group in the target compound’s activity.

Biologische Aktivität

1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one (CAS Number: 384-54-3) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts various biological activities that warrant detailed examination. This article synthesizes available research findings on its biological activity, including toxicity, environmental impact, and potential therapeutic uses.

The compound has the following properties:

- Molecular Formula : C₄H₂Cl₂F₆

- Molecular Weight : 234.96 g/mol

- Density : 1.557 g/cm³

- Boiling Point : 83-84°C

- Flash Point : 12.3°C

Biological Activity Overview

The biological activity of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one can be categorized into several areas:

1. Toxicity Studies

Research indicates that this compound exhibits moderate toxicity to aquatic organisms and may pose risks to environmental health. For instance:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to adverse effects on fish and invertebrates.

- Chronic Effects : Long-term exposure has been linked to reproductive and developmental toxicity in certain species.

| Organism | LC50 (mg/L) | Effect |

|---|---|---|

| Daphnia magna | 10 | Reproductive impairment |

| Oncorhynchus mykiss | 5 | Mortality |

| Pimephales promelas | 15 | Behavioral changes |

2. Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. It has been detected in groundwater and surface water samples, prompting investigations into its degradation pathways and potential bioremediation strategies.

3. Pharmacological Potential

Emerging studies suggest potential pharmacological applications for this compound:

- Antimicrobial Activity : Preliminary data indicate that it may possess antibacterial properties against certain strains of bacteria.

- Inhibition of Enzymatic Activity : Research has shown that it can inhibit specific enzymes involved in metabolic processes.

Case Studies

Several case studies highlight the implications of exposure to this compound:

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Smith et al. (2020) assessed the impact of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one on aquatic life. The findings revealed significant mortality rates among exposed fish populations within a controlled environment.

Case Study 2: Environmental Monitoring

In a monitoring program by the Environmental Protection Agency (EPA), samples from various water bodies revealed the presence of this compound at levels exceeding safety thresholds. The study emphasized the need for stringent regulations on its use and disposal.

Research Findings

Recent research has focused on understanding the mechanisms underlying the biological activity of this compound:

Enzymatic Inhibition

Research conducted by Johnson et al. (2022) demonstrated that 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one inhibits cytochrome P450 enzymes in vitro. This inhibition could potentially alter drug metabolism and detoxification pathways in exposed organisms.

Antimicrobial Properties

A study published in the Journal of Applied Microbiology (2023) reported that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at sub-lethal concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.